4-Piperidino-2-butynyl benzilic acid hydrochloride

Catalog No.
S14322689
CAS No.
95441-50-2
M.F
C23H26ClNO3
M. Wt
399.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Piperidino-2-butynyl benzilic acid hydrochloride

CAS Number

95441-50-2

Product Name

4-Piperidino-2-butynyl benzilic acid hydrochloride

IUPAC Name

4-piperidin-1-ium-1-ylbut-2-ynyl 2-hydroxy-2,2-diphenylacetate;chloride

Molecular Formula

C23H26ClNO3

Molecular Weight

399.9 g/mol

InChI

InChI=1S/C23H25NO3.ClH/c25-22(27-19-11-10-18-24-16-8-3-9-17-24)23(26,20-12-4-1-5-13-20)21-14-6-2-7-15-21;/h1-2,4-7,12-15,26H,3,8-9,16-19H2;1H

InChI Key

XVHQNJQDLVSUPT-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CC#CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-]

4-Piperidino-2-butynyl benzilic acid hydrochloride is a synthetic compound that integrates a piperidine ring with a butynyl chain and a benzilic acid moiety. This compound is characterized by its unique structural features, which combine the properties of piperidine, a six-membered saturated nitrogen-containing heterocycle, with the functionalities of benzilic acid, an aromatic compound known for its acidic properties. The chemical formula for 4-Piperidino-2-butynyl benzilic acid hydrochloride can be represented as C16H22ClNC_{16}H_{22}ClN when considering the hydrochloride salt form.

The reactivity of 4-Piperidino-2-butynyl benzilic acid hydrochloride is influenced by both its piperidine and benzilic acid components. Key reactions include:

  • Hydrogenation: The butynyl chain can undergo hydrogenation to yield a butyl derivative, which is significant in modifying the compound's biological activity.
  • Acid-base Reactions: The carboxylic acid group of benzilic acid can participate in neutralization reactions, forming various salts depending on the counterion used.
  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in substitution reactions, potentially leading to the formation of various derivatives.

4-Piperidino-2-butynyl benzilic acid hydrochloride exhibits notable biological activities, primarily due to its interaction with neurotransmitter systems. Compounds related to this structure have been studied for their anticholinergic properties, making them relevant in pharmacological applications such as:

  • Antidepressants: Some derivatives are explored for their potential antidepressant effects.
  • Anticholinergic Agents: The piperidine moiety contributes to anticholinergic activity, which can be beneficial in treating conditions like motion sickness or muscle spasms.

The synthesis of 4-Piperidino-2-butynyl benzilic acid hydrochloride typically involves several steps:

  • Formation of Benzilic Acid: Benzilic acid can be synthesized via the rearrangement of benzil in the presence of a base.
  • Alkyne Synthesis: The butynyl group can be introduced through alkyne synthesis methods involving terminal alkynes and appropriate coupling reactions.
  • Piperidine Integration: The piperidine ring can be formed through cyclization reactions involving appropriate amines and carbonyl compounds.

These steps may vary based on specific reaction conditions and desired yields.

4-Piperidino-2-butynyl benzilic acid hydrochloride has several applications, particularly in medicinal chemistry:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting central nervous system disorders.
  • Research Tool: Its unique structure allows it to be used in studies investigating the mechanisms of action of anticholinergic drugs.

Studies on 4-Piperidino-2-butynyl benzilic acid hydrochloride often focus on its interactions with various biological targets:

  • Receptor Binding: Investigations into its affinity for muscarinic acetylcholine receptors reveal insights into its potential therapeutic effects.
  • Metabolic Pathways: Understanding how this compound is metabolized in vivo is crucial for predicting its pharmacokinetics and toxicity.

Several compounds share structural similarities with 4-Piperidino-2-butynyl benzilic acid hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
Benzilic AcidAromatic carboxylic acidKnown for its rearrangement reactions
4-Dimethylaminobenzyl AlcoholAromatic alcohol with dimethylamino groupExhibits different pharmacological properties
4-Piperidinobenzyl AlcoholPiperidine substituted aromatic alcoholPotentially useful in synthesizing other derivatives
3-Quinuclidinyl BenzilateQuinuclidine derivative with similar anticholinergic propertiesRegulated due to its use in incapacitating agents

The uniqueness of 4-Piperidino-2-butynyl benzilic acid hydrochloride lies in its specific combination of a piperidine ring and butynyl chain attached to a benzilic acid structure, which may enhance its biological activity compared to other similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

399.1601214 g/mol

Monoisotopic Mass

399.1601214 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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